Methyl 2,5-diaminopentanoate hydrochloride
Description
Historical Context and Discovery in Chemical Biology
The precise moment of the first synthesis of methyl 2,5-diaminopentanoate hydrochloride is not prominently documented, likely due to its straightforward preparation via standard esterification methods applied to amino acids. The history of amino acid esters, in general, is closely tied to the development of peptide chemistry. Early methods for creating peptide bonds often involved the activation of the carboxyl group of one amino acid and its reaction with the amino group of another. The use of methyl esters to protect the C-terminus of an amino acid during these coupling reactions became a fundamental strategy. nih.gov The synthesis of various amino acid esters, including those of ornithine, would have been a logical and necessary step in the exploration of peptide synthesis. nih.gov
A notable point in the history of this compound within chemical biology came with its identification as an unusual metabolite in the urine of patients with a specific urea (B33335) cycle disorder. This disorder is characterized by hyperammonemia, hyperornithinemia, and homocitrullinuria. nih.gov The discovery of ornithine methyl ester in these patients highlighted a previously unknown metabolic fate of ornithine under certain pathological conditions and underscored the compound's relevance in clinical biochemistry. eurekaselect.com
Importance as a Synthetic Intermediate and Biochemical Probe
The primary significance of this compound in academic research lies in its dual role as a synthetic intermediate and a biochemical probe.
As a synthetic intermediate , its most prominent application is in peptide synthesis. By protecting the carboxylic acid of ornithine as a methyl ester, the two amino groups are available for the formation of peptide bonds or for modification. nih.gov This strategy is crucial for the controlled, stepwise synthesis of peptides containing ornithine residues. nih.gov The hydrochloride salt form enhances the compound's stability and solubility in the reaction media commonly used for these synthetic transformations.
As a biochemical probe , this compound and its derivatives are instrumental in studying enzymes that recognize or metabolize ornithine. A key area of this research is the investigation of ornithine decarboxylase (ODC), a critical enzyme in the biosynthesis of polyamines. eurekaselect.comresearchgate.net Polyamines are essential for cell growth and proliferation, and their dysregulation is implicated in diseases like cancer. researchgate.netnih.gov By using ornithine analogs, researchers can probe the active site of ODC and develop inhibitors. While not an inhibitor itself, methyl 2,5-diaminopentanoate serves as a foundational structure for the synthesis of more complex inhibitor molecules. acs.org The study of such inhibitors is a major focus in the development of new therapeutic agents. nih.gov
Overview of Current Research Trajectories and Gaps
Current research involving this compound and related ornithine derivatives is largely concentrated on the development of novel therapeutics that target ornithine metabolism. A significant trajectory is the design of more potent and selective inhibitors of ornithine decarboxylase (ODC). acs.org Although the ODC inhibitor DFMO (eflornithine) is in clinical use, there is a drive to develop new inhibitors with improved pharmacological properties. eurekaselect.comacs.org
Another research avenue is the exploration of ornithine metabolism in various pathological contexts. For instance, understanding how Clostridioides difficile utilizes ornithine during colonization could open new avenues for preventative strategies. nih.gov Furthermore, the role of ornithine and its metabolites in metabolic diseases and cancer continues to be an active area of investigation, with the aim of identifying new therapeutic targets. nih.gov
Several research gaps remain. While the role of ornithine in the urea cycle is well-established, the full extent of its involvement in other metabolic pathways and its multi-faceted roles in disease are not completely understood. nih.govfrontiersin.org There is a need for more sophisticated biochemical probes to dissect these complex interactions in living systems. The development of ornithine-based compounds that can modulate specific cellular processes without causing broad toxicity is a significant challenge. nih.gov Additionally, while the inhibitory effects of various ornithine analogs on ODC are studied, the precise mechanisms of sensitization of cancer cells to chemotherapy by targeting polyamine metabolism require further elucidation. nih.gov Future research will likely focus on creating more targeted therapies based on ornithine metabolism and developing a deeper understanding of the intricate regulatory networks in which ornithine participates. acs.org
Chemical Compound Data
| Property | Value |
| IUPAC Name | methyl (2S)-2,5-diaminopentanoate;dihydrochloride (B599025) |
| Synonyms | L-Ornithine methyl ester dihydrochloride, H-Orn-OMe·2HCl |
| Molecular Formula | C₆H₁₆Cl₂N₂O₂ |
| Molecular Weight | 219.11 g/mol |
| CAS Number | 40216-82-8 |
| Physical Form | White powder |
| Melting Point | 179-185 °C |
Note: Data corresponds to the L-enantiomer, which is the most common in biological contexts.
Research Findings Summary
| Research Area | Key Findings | Reference(s) |
| Metabolic Identification | Identified as an unusual metabolite in the urine of patients with a specific urea cycle disorder. | eurekaselect.com, nih.gov |
| Enzyme Inhibition Studies | Serves as a precursor for the synthesis of inhibitors of ornithine decarboxylase (ODC), an important cancer and infectious disease target. | acs.org, eurekaselect.com, researchgate.net |
| Peptide Synthesis | Used as a protected form of ornithine for the stepwise synthesis of peptides. | nih.gov, nih.gov |
| Microbiology | Ornithine metabolism is important for the colonization of certain gut bacteria like Clostridioides difficile. | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
methyl 2,5-diaminopentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-10-6(9)5(8)3-2-4-7;/h5H,2-4,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEUGHANSCCAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes and Strategies
The preparation of methyl 2,5-diaminopentanoate hydrochloride can be achieved through several strategic pathways, each with its own set of conditions and outcomes. These routes often involve the protection and deprotection of functional groups to ensure regioselectivity and stereochemical control.
Esterification Processes in Methyl 2,5-Diaminopentanoate Dihydrochloride (B599025) Synthesis
The most direct and common method for synthesizing methyl 2,5-diaminopentanoate dihydrochloride is through the esterification of 2,5-diaminopentanoic acid. evitachem.com This reaction is typically carried out by treating the amino acid with methanol (B129727) in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid. evitachem.comprepchem.com
One specific method involves suspending 2,5-diaminopentanoic acid hydrochloride in absolute methanol and saturating the solution with dry hydrogen chloride gas. prepchem.com The mixture is then refluxed for an extended period, often up to 48 hours, with periodic re-saturation of hydrogen chloride to drive the reaction to completion. prepchem.com Evaporation of the solvent under reduced pressure yields the desired methyl 2,5-diaminopentanoate dihydrochloride. prepchem.com
Another approach utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This method is notable for its mild reaction conditions and has been shown to be effective for a variety of amino acids, providing good to excellent yields of the corresponding methyl ester hydrochlorides. nih.gov The general procedure involves adding TMSCl to the amino acid, followed by the addition of methanol and stirring at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). nih.gov
Table 1: Comparison of Esterification Methods
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Fischer Esterification | Methanol, Hydrogen Chloride | Reflux, 48 hours | High | prepchem.com |
| TMSCl-Mediated Esterification | Methanol, Trimethylchlorosilane | Room Temperature | Good to Excellent | nih.gov |
Amidation and Nitration Reactions in Precursor Synthesis
While direct amidation and nitration on the pentanoate backbone are less common for the primary synthesis of the target compound, these reactions are crucial in the synthesis of precursors or for creating derivatives. For instance, the synthesis of related compounds like methyl (2S)-2,5-diamino-5-oxopentanoate hydrochloride involves amide functionalities. cymitquimica.com This suggests that amidation of a suitable carboxylic acid precursor could be a viable step in a multi-step synthesis.
Reductive Pathways in this compound Formation
Reductive amination and the reduction of nitro groups are standard procedures in organic synthesis that could be applied to produce methyl 2,5-diaminopentanoate. A hypothetical reductive pathway could start from a precursor containing a keto group and a nitro group. The keto group could be converted to an amino group via reductive amination, and the nitro group could be reduced to a second amino group.
Industrial-Scale Preparation Methods and Process Optimization
For industrial-scale production, efficiency, cost-effectiveness, and safety are paramount. The Fischer esterification, using methanol and a strong acid catalyst, is a robust and scalable method. evitachem.comprepchem.com Process optimization would focus on maximizing yield, minimizing reaction time, and developing efficient workup and purification procedures. The use of catalysts that can be easily recovered and reused, such as solid-acid catalysts, is also a key consideration for large-scale synthesis. organic-chemistry.org The development of one-pot syntheses, which reduce the number of separate reaction and purification steps, can also significantly improve the efficiency of industrial production. nih.gov
Chemical Reaction Analysis and Pathways
The primary reaction pathway for the synthesis of this compound is the acid-catalyzed esterification of 2,5-diaminopentanoic acid. In the presence of a strong acid like HCl, the carboxylic acid is protonated, which activates the carbonyl carbon towards nucleophilic attack by methanol. The subsequent elimination of water yields the methyl ester. The amino groups are protonated to form ammonium (B1175870) hydrochlorides, which protects them from reacting and also increases the solubility of the compound in polar solvents.
The reaction can be represented as follows:
H₂N-(CH₂)₃-CH(NH₂)-COOH + CH₃OH + 2HCl → [H₃N⁺-(CH₂)₃-CH(NH₃⁺)-COOCH₃]·2Cl⁻ + H₂O
This reaction is an equilibrium process, and to drive it towards the product side, an excess of methanol is often used, and the water formed is removed, or a large excess of the acid catalyst is employed. researchgate.net
Oxidative Transformations of Amino Groups
The amino groups of this compound are susceptible to oxidation, a reaction common to amino acids. nih.gov The oxidation of amino acids can proceed through various pathways, often initiated by the abstraction of a hydrogen atom from the α-carbon by reactive species like hydroxyl radicals. nih.gov This can lead to the formation of a carbon-centered radical, which, in the presence of oxygen, can be converted to a peroxy radical. nih.gov The decomposition of this intermediate can yield products such as α-keto acids, ammonia, and aldehydes or carboxylic acids with one less carbon atom. nih.gov
While specific studies on the oxidation of this compound are not extensively detailed in the reviewed literature, the general principles of amino acid oxidation can be applied. The primary amino groups can be oxidized to form the corresponding nitroso or nitro derivatives. savemyexams.com The first step in the catabolism of most L-amino acids involves the removal of the α-amino group through transamination, a process where the amino group is transferred to an α-keto acid, commonly α-ketoglutarate. ethernet.edu.et This reaction is catalyzed by aminotransferases and utilizes pyridoxal (B1214274) phosphate (B84403) (PALP) as a cofactor. ethernet.edu.et It is plausible that the α-amino group of this compound would be more readily involved in such enzymatic or biomimetic transamination reactions compared to the δ-amino group.
Metal-catalyzed oxidation reactions, often employing iron in a Fenton-like system, also provide a route for the oxidation of amino acids. nih.gov These reactions typically proceed via the α-hydrogen abstraction pathway for all types of amino acids. nih.gov
Reductive Reactions Leading to Simpler Amines
The methyl ester group of this compound can be selectively reduced to the corresponding primary alcohol, yielding 2,5-diaminopentan-1-ol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). commonorganicchemistry.com While LiAlH₄ is a very potent reducing agent capable of reducing esters to alcohols, NaBH₄ is a milder reagent that can also effect this reduction, often in alcoholic solvents like methanol or ethanol. commonorganicchemistry.comresearchgate.net The use of NaBH₄ in combination with methanol in an appropriate solvent like tetrahydrofuran (B95107) (THF) has been shown to be an effective method for the reduction of amino acid esters to their corresponding amino alcohols under mild conditions. researchgate.net This method is advantageous due to its operational simplicity and the use of inexpensive reagents. researchgate.net
For instance, a general procedure for the reduction of aromatic esters to their corresponding alcohols involves using a sodium borohydride-THF-methanol system, which can be completed in a few hours with good to excellent yields. researchgate.net This two-step procedure of esterification followed by reduction can be a better alternative to the direct reduction of carboxylic acids. researchgate.net The reduction of N-protected amino acid esters to their corresponding alcohols has also been well-documented.
Should the amino groups be acylated, these amide functionalities could also be reduced to the corresponding amines. For example, the NaBH₄-I₂ system has been shown to be effective in reducing N-acylamino acids to N-alkylamino alcohols.
Substitution Reactions: Acylation and Alkylation Processes
The nucleophilic nature of the primary amino groups in this compound makes them prime sites for substitution reactions, particularly acylation and alkylation.
Acylation: The amino groups can readily react with acylating agents such as acyl chlorides or anhydrides to form amide bonds. This reaction is fundamental in peptide synthesis and is also widely used for the derivatization of amino acids for analytical purposes. For example, in the context of creating derivatives for gas chromatography-mass spectrometry (GC-MS), the amino groups are often acylated after the esterification of the carboxylic acid. organic-chemistry.org This process enhances the volatility and thermal stability of the analyte. organic-chemistry.org The reaction of high-valent transition metal halides, such as NbCl₅, with α-amino acid esters can lead to the formation of bidentate N,O-coordinated complexes. rsc.org
Alkylation: The amino groups can also undergo alkylation with alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atoms, leading to the formation of secondary, tertiary, or even quaternary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent. While specific examples of the alkylation of this compound were not found, the general reactivity of amines suggests that this transformation is feasible.
Cyclization Reactions Involving Methyl 2,5-Diaminopentanoate Dihydrochloride Intermediates
The linear structure of Methyl 2,5-diaminopentanoate, with reactive functional groups at its termini, makes it a suitable precursor for the synthesis of heterocyclic compounds, particularly piperidine (B6355638) derivatives. The intramolecular reaction between the amino group and an electrophilic center can lead to the formation of a cyclic structure.
A notable example involves a derivative of the target compound, methyl 2-hydroxymethyl-2,5-diaminopentanoate dihydrochloride. This intermediate can undergo cyclization to form 3-hydroxymethyl-3-amino-2-piperidone. The synthesis of piperidines through the intramolecular cyclization of substrates containing an amino group is a common strategy in organic chemistry. nih.gov The formation of the piperidin-2-one ring system from ornithine esters or their derivatives is a known transformation. google.com The synthesis of 2,6-disubstituted piperidines can be achieved through the reductive cyclization of 6-oxoamino acid derivatives. whiterose.ac.uk
Derivatization Strategies for Research Applications
The ability to chemically modify this compound makes it a valuable tool in various research areas. Derivatization can be employed to enhance its analytical detection or to incorporate it into larger molecular architectures for the development of advanced materials.
Chemical Derivatization for Enhanced Analytical Resolution
For the analysis of amino acids by techniques such as gas chromatography-mass spectrometry (GC-MS), chemical derivatization is often a necessary step to increase the volatility and thermal stability of the analytes. organic-chemistry.org A common and effective method for the derivatization of amino acids, including by extension Methyl 2,5-diaminopentanoate, is a two-step process involving esterification followed by acylation.
The first step is the esterification of the carboxylic acid group, which in the case of our subject compound is already present as a methyl ester. The second step involves the acylation of the primary amino groups. This is typically achieved using a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). The reaction with PFPA converts the polar amino groups into non-polar, fluorinated amide derivatives. This derivatization significantly improves the chromatographic properties and the sensitivity of detection by GC-MS.
| Derivatization Step | Reagent | Purpose |
| Esterification | Methanol / HCl | Converts the carboxylic acid to a methyl ester, increasing volatility. (Already present in the target compound) |
| Acylation | Pentafluoropropionic Anhydride (PFPA) | Converts the primary amino groups to pentafluoropropionyl amides, increasing volatility and enhancing detection. |
This two-step derivatization procedure is a well-established method for the quantitative analysis of amino acids in various biological samples.
Functional Derivatization for Advanced Chemical Materials Development
The bifunctional nature of this compound, possessing two reactive amino groups, makes it an attractive monomer for the synthesis of polymers, specifically polyamides. libretexts.org Polyamides are a significant class of polymers with wide-ranging applications, from fibers like nylon to high-performance engineering plastics. libretexts.org
The synthesis of polyamides typically involves the condensation reaction between a diamine and a dicarboxylic acid or its more reactive derivative, a diacyl chloride. savemyexams.comlibretexts.org In this context, this compound (after neutralization of the hydrochloride) can act as the diamine monomer. The reaction with a dicarboxylic acid, such as adipic acid or terephthalic acid, would lead to the formation of a polyamide chain with repeating units derived from the diamino acid ester. rasayanjournal.co.in The ester group in the side chain of the resulting polyamide could offer a site for further modification or could influence the polymer's properties, such as its solubility and biodegradability.
The direct synthesis of polyamides through the catalytic dehydrogenation of diols and diamines represents a more atom-economical and environmentally friendly approach compared to traditional condensation methods. nih.gov This highlights the ongoing innovation in polyamide synthesis where a monomer like Methyl 2,5-diaminopentanoate could potentially be utilized.
Furthermore, amino acid derivatives are increasingly being explored as building blocks for functional biomaterials. beilstein-journals.orgamerigoscientific.com Their ability to self-assemble into ordered nanostructures opens up possibilities for applications in drug delivery, tissue engineering, and biosensing. beilstein-journals.orgnih.gov The specific structure of Methyl 2,5-diaminopentanoate, with its two amino groups and ester functionality, could be exploited to design novel self-assembling systems or to be incorporated as a functional linker in more complex biomaterial architectures. acs.orgresearchgate.net
Spectroscopic and Computational Characterization in Research
Theoretical and Computational Chemistry Investigations
In addition to experimental techniques, theoretical and computational chemistry methods play a crucial role in understanding the properties of Methyl 2,5-diaminopentanoate hydrochloride at the molecular level.
The optimized geometry provides valuable insights into the shape and conformation of the molecule, which can influence its physical and chemical properties. Furthermore, once the geometry is optimized, other properties such as vibrational frequencies (for comparison with experimental IR spectra) and electronic properties can be calculated. mdpi.com These computational studies complement the experimental data and provide a more complete picture of the molecule's characteristics.
Spectroscopic Property Prediction through Computational Modeling
Computational modeling has become an indispensable tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to forecast a range of spectroscopic data. These predictions are crucial for interpreting experimental spectra and understanding the electronic structure of the molecule.
Theoretical calculations can predict vibrational frequencies corresponding to infrared (IR) spectra. These calculations help in assigning specific absorption bands to the vibrational modes of the molecule's functional groups, such as the amine (N-H), carbonyl (C=O), and ester (C-O) stretches. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. researchgate.net By comparing these theoretical shifts with experimental data, researchers can confirm the molecular structure and assign specific signals to each proton and carbon atom in the molecule.
The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For instance, studies on similar molecules have shown that hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p) can provide reliable predictions for both geometry and spectroscopic properties. dntb.gov.uaresearchgate.net Computational studies on related methyl esters and amino acid derivatives have demonstrated good agreement between theoretical and experimental values for vibrational frequencies and NMR chemical shifts, validating the use of these computational approaches. researchgate.netmdpi.com
Table 1: Predicted Spectroscopic Data using Computational Methods (Note: The following data are representative examples based on computational studies of similar amino acid esters and are intended for illustrative purposes. Specific experimental values for this compound should be determined empirically.)
| Spectroscopic Parameter | Predicted Value Range | Associated Functional Group/Atom |
| ¹H NMR Chemical Shift (ppm) | 3.5 - 4.0 | -OCH₃ (Ester methyl protons) |
| ¹H NMR Chemical Shift (ppm) | 3.0 - 3.5 | -CH-NH₂ (Alpha-proton) |
| ¹³C NMR Chemical Shift (ppm) | 170 - 175 | C=O (Ester carbonyl carbon) |
| ¹³C NMR Chemical Shift (ppm) | 50 - 55 | -OCH₃ (Ester methyl carbon) |
| IR Absorption (cm⁻¹) | 3300 - 3500 | N-H Stretch (Amine groups) |
| IR Absorption (cm⁻¹) | 1730 - 1750 | C=O Stretch (Ester carbonyl) |
While direct computational studies predicting the full spectroscopic profile of this compound are not widely published, the principles are well-established. For example, the MassBank database holds LC-ESI-QQ MS2 data for the related (S)-2,5-Diaminopentanoic acid, which can serve as a reference for fragmentation patterns in mass spectrometry studies. massbank.eu Similarly, PubChem lists the availability of IR and NMR spectra for related ornithine derivatives, which can be used for comparative analysis. nih.gov
Conformational Analysis and Energy Landscape Studies
The biological function and reactivity of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound involves identifying its stable conformers and understanding the energy barriers between them. Computational methods are exceptionally well-suited for mapping the potential energy surface of a molecule.
Techniques such as molecular mechanics force fields (e.g., AMBER) and more rigorous quantum mechanical methods (DFT) are used to explore the conformational space. nih.gov A systematic search or molecular dynamics simulation can reveal various low-energy conformations arising from the rotation around single bonds, such as the C-C bonds in the pentanoate backbone and the C-O bond of the ester group. For each identified stable conformer, its relative energy can be calculated to determine its population at a given temperature based on the Boltzmann distribution. nih.gov
Studies on similar flexible molecules, like septanose carbohydrates, have shown that even molecules with multiple rotatable bonds may prefer a limited number of low-energy conformations in solution. nih.govnih.gov For this compound, key conformational features would include the relative orientation of the two amino groups and the ester group. Inter- and intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations, a factor that can be modeled effectively in computational studies. mdpi.com The results of such analyses are crucial for understanding how the molecule might interact with a biological target, such as an enzyme's active site.
Table 2: Example of a Simplified Conformational Energy Profile (Note: This table is a hypothetical representation to illustrate the output of a conformational analysis. The conformers and energies are not based on published data for this specific molecule.)
| Conformer | Dihedral Angle (°) (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Predicted Population (%) |
| A (Extended) | 180 | 0.00 | 65 |
| B (Gauche) | 60 | 0.85 | 25 |
| C (Folded) | -90 | 1.50 | 10 |
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. For this compound, this includes studying its synthesis, hydrolysis, and other potential transformations. By modeling the reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed.
For example, the esterification of 2,5-diaminopentanoic acid with methanol (B129727) is a fundamental reaction. evitachem.com Computational methods can elucidate the mechanism, likely a Fischer esterification under acidic conditions, by locating the transition state structures for protonation, nucleophilic attack of methanol, and subsequent elimination of water. The calculated activation energies for each step can provide insights into the reaction kinetics and help optimize experimental conditions.
Furthermore, the reactivity of the molecule's different functional groups can be explored. Computational studies on related compounds have been used to understand the reactivity of oxazolones in peptide synthesis and the role of metal complexes in activating amino acid esters. researchgate.netnih.gov For this compound, DFT calculations can be used to determine local reactivity descriptors, such as Fukui functions or electrostatic potential maps, which predict the most likely sites for nucleophilic or electrophilic attack. researchgate.net This information is invaluable for predicting the products of reactions with various reagents. For instance, such studies could predict whether acylation would occur preferentially at the alpha-amino group or the delta-amino group under specific conditions.
Applications in Advanced Organic Synthesis
Methyl 2,5-Diaminopentanoate Hydrochloride as a Chiral Building Block
The inherent chirality of this compound makes it a significant starting material for asymmetric synthesis, where the control of stereochemistry is crucial. This is particularly important in the development of pharmaceuticals and other biologically active molecules where specific stereoisomers often exhibit desired activity while others may be inactive or cause adverse effects.
Chiral amino acids are fundamental precursors for the synthesis of nitrogen-containing heterocyclic compounds. Methyl 2,5-diaminopentanoate, as a derivative of ornithine, is well-suited for constructing six-membered rings like piperidines. The synthesis of substituted piperidines is a major focus in modern organic chemistry due to their prevalence in the core structures of many pharmacologically active compounds. nih.gov The two amino groups in the molecule can be selectively protected and then utilized in cyclization reactions. For instance, an intramolecular cyclization can be induced between the alpha-amino group and a functionalized side-chain derived from the delta-amino group, leading to the formation of a chiral piperidine (B6355638) ring. Various synthetic strategies, such as reductive amination and transition-metal-catalyzed cyclizations, can be employed to achieve these transformations, yielding enantiomerically enriched piperidine derivatives. nih.govnih.gov
The general approach often involves the following steps:
Selective Protection: Differentiating the two amino groups by using appropriate protecting groups.
Side-Chain Modification: Converting the terminal amino group or the carboxylic acid ester into a reactive moiety suitable for cyclization.
Intramolecular Cyclization: Forming the piperidine ring, often with high stereocontrol dictated by the existing chiral center.
Deprotection and Further Functionalization: Removing the protecting groups to yield the final product or to allow for further modifications.
Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties like stability against enzymatic degradation and bioavailability. nih.gov this compound serves as an excellent scaffold for creating non-standard amino acid analogues and peptidomimetics. nih.govmdpi.com By incorporating this diamino acid into a peptide sequence, chemists can introduce unique structural features.
The additional amino group in the side chain can be used as a point for branching, cyclization, or for attaching other functional groups, leading to novel peptide architectures. N-alkylation of the amide backbone is a common strategy in creating peptidomimetics, and the diamino nature of this compound offers unique opportunities for such modifications. nih.gov These analogues are instrumental in studying protein-protein interactions and in the discovery of new therapeutic agents. nsf.gov The development of peptidomimetics is a key strategy in medicinal chemistry to transform peptides into more drug-like molecules. nih.gov
Role in Complex Molecule Construction
The distinct functionalities within this compound make it a key intermediate in the multi-step synthesis of complex and high-value molecules, particularly in the pharmaceutical industry.
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that has become a significant therapeutic target for the treatment of type 2 diabetes. nih.govresearchgate.net DPP-IV inhibitors work by preventing the degradation of incretin (B1656795) hormones, which in turn helps to regulate blood glucose levels. researchgate.net Many DPP-IV inhibitors feature structures derived from amino acids. The primary or secondary amino group in these inhibitors is often crucial for their interaction with the enzyme's active site. google.com
This compound provides a suitable starting framework for the synthesis of novel DPP-IV inhibitors. Its amino groups can be incorporated into heterocyclic systems, such as piperazines or cyanopyrrolidines, which are common motifs in known DPP-IV inhibitors. nih.gov Researchers have designed and synthesized various derivatives, including those with unique interactions with specific amino acid residues like Arg125 in the enzyme's active site. nih.gov The compound's structure can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.
There is growing interest in triamino acids for their potential in developing peptide-based therapeutics and other biologically active compounds. researchgate.net These building blocks can introduce multiple positive charges and unique structural constraints into a molecule. A straightforward method for synthesizing triamino acids involves the extension of the side chain of diamino acids. nih.govproquest.com
Starting with a protected form of methyl 2,5-diaminopentanoate, the delta-amino group can be reacted with an aminoaldehyde via reductive amination. This process adds a third amino group to the molecule. The newly formed secondary amine is typically protected (e.g., with a Boc group) to create a stable building block ready for use in solid-phase peptide synthesis. researchgate.netnih.gov This methodology allows for the creation of a diverse arsenal (B13267) of triamino acids with varying properties. nih.gov
| Starting Material | Key Reaction | Product Type | Reference |
| Protected Diamino Acid (e.g., from Ornithine) | Reductive Amination with Aminoaldehyde | Protected Triamino Acid | researchgate.netnih.gov |
| N-Fmoc-2-alkyl amino acids | Conversion to Aminoaldehydes | Aminoaldehydes for Reductive Amination | nih.gov |
| Diaminobutanoic acid | Reductive Amination with Alkyl-branched Aminoaldehydes | C4-C8 Alkyl-branched Triamino Acids | researchgate.net |
Chiral ligands are essential for asymmetric catalysis, a powerful tool for producing enantiomerically pure compounds. Chiral amino acids and their derivatives are frequently used as precursors for these ligands. nih.gov The structure of this compound, with its stereocenter and two nitrogen donor atoms, makes it an attractive candidate for the synthesis of chiral P,N-ligands or other bidentate ligands. researchgate.net
These ligands can be synthesized by reacting the amino groups with phosphorus-containing electrophiles or other coordinating moieties. Once prepared, the resulting metal-ligand complexes can be used as catalysts in a variety of organic transformations, such as asymmetric hydrogenations, cross-coupling reactions, or cyclizations. nih.govarkat-usa.org The specific stereochemistry of the ligand, derived from the original amino acid, directs the stereochemical outcome of the catalytic reaction, enabling the synthesis of chiral products with high enantioselectivity.
Biochemical and Biological Pathway Research
Enzyme Inhibition Studies: Ornithine Decarboxylase (ODC)
Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the polyamine biosynthetic pathway, converting ornithine into putrescine. nih.gov This pathway is crucial for cell proliferation and differentiation, making ODC a target for therapeutic intervention, particularly in cancer research. nih.govmedchemexpress.com
Mechanisms of ODC Inhibition by Methyl 2,5-Diaminopentanoate Hydrochloride
There is no available scientific literature that has investigated or determined the mechanisms of ODC inhibition by this compound.
However, studies on other ornithine derivatives provide a potential framework. For instance, α-methyl ornithine acts as a potent competitive inhibitor of ODC. nih.gov Furthermore, the esterification of ornithine analogs has been explored as a prodrug strategy. Research on esters of (E)-2-(fluoromethyl)dehydroornithine, another ODC inhibitor, has shown that the methyl ester form can lead to greater intracellular accumulation of the active inhibitor compared to the parent amino acid. This suggests that esterification can enhance cellular uptake, which may be a relevant consideration for the potential activity of this compound.
Impact on Polyamine Synthesis Pathways in Cellular Systems
No research has been published detailing the specific impact of this compound on polyamine synthesis pathways in any cellular system.
Based on the function of related compounds, if this compound were to act as an ODC inhibitor, it would be expected to decrease the intracellular concentration of putrescine, and consequently, the downstream polyamines, spermidine (B129725) and spermine (B22157). Inhibition of ODC by compounds such as DL-alpha-difluoromethyl ornithine has been shown to suppress increases in polyamine levels associated with cell proliferation. nih.govmedchemexpress.com
Cellular Proliferation and Growth Modulation Research
The regulation of polyamine levels is intrinsically linked to the control of cellular proliferation. Elevated polyamine synthesis is a hallmark of rapidly dividing cells. nih.gov
In Vitro and In Vivo Models for Proliferation Studies
There are no published in vitro or in vivo studies that have used this compound to investigate cellular proliferation.
Typical in vitro models for such studies would include various cancer cell lines, such as human promyelocytic leukemia cells (HL-60) or rat hepatoma cells, where the effects of ODC inhibitors on proliferation have been demonstrated. nih.govnih.gov For instance, α-methyl ornithine has been shown to block the proliferation of rat hepatoma cells in culture, an effect that can be reversed by the addition of polyamines. nih.gov
Modulation of Polyamine Levels in Specific Cell Lines
There is no data available on the modulation of polyamine levels by this compound in any specific cell lines.
A hypothetical study could involve treating a selected cell line with this compound and measuring the intracellular concentrations of putrescine, spermidine, and spermine over time using techniques like high-performance liquid chromatography (HPLC). The table below illustrates the kind of data that would be generated from such an experiment, based on findings for other ODC inhibitors.
Hypothetical Data on Polyamine Level Modulation This table is for illustrative purposes only and is not based on actual experimental data for this compound.
| Cell Line | Treatment | Putrescine Level (% of Control) | Spermidine Level (% of Control) | Spermine Level (% of Control) |
|---|---|---|---|---|
| Rat Hepatoma Cells | α-methyl ornithine | Decreased | Decreased | No significant change |
| Human Promyelocytic Leukemia (HL-60) | DL-alpha-difluoromethyl ornithine | Decreased | Decreased | No significant change |
Research in Neurobiology and Neuroprotection
There is no available research on the role of this compound in neurobiology or neuroprotection.
The parent amino acid, L-ornithine, is known to have various roles in the central nervous system, and its dysregulation has been associated with certain neurological conditions. However, the specific effects of its methyl ester have not been explored in this context.
Investigation of Neuroprotective Effects in Experimental Models
Currently, there are no available scientific studies or published data investigating the potential neuroprotective effects of this compound in any experimental models. While research into neuroprotective agents is a broad field, with various compounds being explored for their ability to mitigate neuronal damage, this particular chemical has not been a subject of such investigations according to a thorough literature search. nih.govnih.gov
Interactive Data Table: Summary of Neuroprotection Studies (No data available for this compound)
| Experimental Model | Outcome Measured | Result |
|---|---|---|
| N/A | N/A | No studies found |
Role in Modulating Neuronal Polyamine Metabolism
The role of this compound in modulating the intricate pathways of neuronal polyamine metabolism has not been documented in scientific literature. Polyamines are crucial for normal cellular functions, and their metabolism is tightly regulated; however, no research has specifically examined the influence of this compound on key enzymes or polyamine levels within the nervous system. nih.govnih.gov
Interactive Data Table: Findings on Neuronal Polyamine Metabolism Modulation (No data available for this compound)
| Parameter | Effect Observed | Mechanism |
|---|---|---|
| N/A | N/A | No studies found |
Emerging Biological Applications
Antiviral Activity Research and Potential Mechanisms of Action
A comprehensive search of virology and pharmacology research reveals no studies dedicated to the antiviral activity of this compound. Consequently, there is no information regarding its potential mechanisms of action against any type of virus.
Interactive Data Table: Summary of Antiviral Activity Research (No data available for this compound)
| Virus Type | Assay | Finding |
|---|---|---|
| N/A | N/A | No studies found |
Investigation in Metabolic Disorders Research Related to Polyamine Metabolism
There is no available research investigating this compound in the context of metabolic disorders linked to polyamine metabolism. While dysregulation of polyamine pathways is implicated in several diseases, the specific role or therapeutic potential of this compound remains unexplored. nih.gov
Interactive Data Table: Studies in Metabolic Disorders (No data available for this compound)
| Disorder Model | Key Finding | Implication |
|---|---|---|
| N/A | N/A | No studies found |
Research Findings on this compound in Agricultural Science Remain Elusive
Despite a comprehensive search of scientific literature and agricultural research databases, no specific studies or data were found regarding the chemical compound this compound and its effects on plant life. Consequently, an article detailing its role in plant growth regulation or stress modulation as per the requested outline cannot be generated at this time.
The inquiry sought to detail the compound's influence on plant biology, specifically focusing on its interaction with polyamine pathways, its potential to enhance crop growth and biomass, and its role in helping plants resist environmental stressors. However, the scientific community has not published research on this particular chemical within this context.
Searches for "this compound" did not yield any papers or experimental data related to plant science. While this compound is structurally related to the amino acid ornithine, a known precursor to polyamines in plants, no research has been published that investigates this specific methyl ester hydrochloride salt for the outlined purposes. Polyamines themselves are well-documented for their crucial roles in plant development and stress response, but any extension of these functions to the specified compound would be purely speculative without direct scientific evidence.
The requested article structure included:
Agricultural Chemistry and Plant Science Research
Stress Resistance Modulation in Plants
Impact on Plant Defense Mechanisms and Resilience
Without primary or secondary research sources detailing experiments and findings related to Methyl 2,5-diaminopentanoate hydrochloride, it is impossible to provide scientifically accurate information, data tables, or detailed research findings as required. Information available from chemical suppliers provides basic physical and chemical properties but offers no insight into its biological activity in plants.
Therefore, all sections and subsections of the proposed article remain unwritten due to the absence of foundational research on the subject.
Future Directions and Advanced Research Perspectives
Development of Novel Analogues and Mechanistic Insights
The development of novel analogues based on the Methyl 2,5-diaminopentanoate scaffold is a primary avenue for future research. By systematically modifying its structure, scientists can explore and fine-tune its chemical and biological properties. This process involves creating a library of related compounds to investigate structure-activity relationships (SAR), which are crucial in medicinal chemistry and drug discovery. acs.org For instance, research into other amino-based heterocyclic compounds has shown that synthesizing new derivatives can lead to the discovery of potent anticancer and antimicrobial agents. nih.gov
The synthesis of analogues could involve modifications at several key positions, such as the amino groups or the ester functionality. These changes can influence the molecule's polarity, size, and ability to interact with biological targets. One area of exploration is the synthesis of N-substituted derivatives, which has been a successful strategy for other compounds like 2,5-diketopiperazines to generate antiviral activity. nih.gov The insights gained from these analogues are critical; for example, creating new versions of dopamine (B1211576) agonists has helped provide a clearer understanding of D2/D3 receptor selectivity. nih.gov
Furthermore, mechanistic studies can be enhanced by these new molecules. A key finding has been that using the methyl ester forms of certain unnatural amino acids, including lysine (B10760008) derivatives, can significantly improve their incorporation into proteins within cellular systems. nih.gov This suggests that analogues of Methyl 2,5-diaminopentanoate could be designed as tools for protein engineering, allowing for the introduction of specific modifications to study protein function and interaction. chemimpex.com
Integration with High-Throughput Screening Methodologies for Biological Activity
To efficiently assess the potential of Methyl 2,5-diaminopentanoate hydrochloride and its newly synthesized analogues, integration with high-throughput screening (HTS) is essential. HTS allows for the rapid testing of tens of thousands to millions of compounds against biological targets, making it a cornerstone of modern drug discovery. nih.gov This technology moves beyond traditional, slower methods and enables the large-scale identification of "hits"—compounds that show activity in a given assay. youtube.com
Several HTS approaches could be employed:
Biochemical Assays: These assays directly measure the interaction of a compound with a specific target, such as an enzyme or receptor. youtube.com
Quantitative HTS (qHTS): This advanced method generates concentration-response curves for every compound in a library in a single experiment. nih.gov It provides rich data on the potency and efficacy of compounds, helping to quickly identify promising candidates and reduce the rate of false negatives that can occur in traditional single-concentration screens. nih.gov
Specialized screening techniques could also be adapted. For example, fluorescence-based HTS methods have been developed for specific enzymes like amino acid dehydrogenases, which could be relevant for studying targets of lysine derivatives. nih.gov Another advanced technique is High-Throughput Synchrotron Radiation Circular Dichroism (HT-SRCD), which can screen for ligand binding by detecting structural changes in macromolecules like DNA. mdpi.com The vast amount of data generated from these HTS campaigns necessitates the use of sophisticated data analysis, including machine learning algorithms, to identify true hits and discern patterns. youtube.com
Table 1: Comparison of High-Throughput Screening Methodologies
| Screening Method | Principle | Key Advantage | Typical Application |
|---|---|---|---|
| Traditional HTS | Tests a large library of compounds at a single concentration. | Speed and capacity to screen millions of compounds. | Initial identification of "hit" compounds. nih.gov |
| Quantitative HTS (qHTS) | Generates a concentration-response curve for each compound. | Provides detailed potency and efficacy data, reducing false negatives. nih.gov | Rapidly identifying and prioritizing leads with well-defined activity profiles. nih.gov |
| Fluorescence-Based Assays | Detects changes in fluorescence upon compound-target interaction. | High sensitivity and suitability for automation. | Screening for enzyme inhibitors or receptor binding. nih.gov |
| HT-SRCD | Measures changes in circular dichroism to detect binding and conformational changes. | Label-free and provides structural insights into interactions. mdpi.com | Screening ligands against macromolecular targets like proteins and nucleic acids. mdpi.com |
Advanced Mechanistic Studies using Integrated Omics Approaches
To understand the system-wide biological effects of this compound and its analogues, advanced mechanistic studies utilizing integrated omics approaches are indispensable. Multi-omics combines data from various molecular levels—such as genomics, transcriptomics, proteomics, and metabolomics—to create a holistic view of a biological system's response to a stimulus. nih.govnih.gov This integrated approach allows researchers to move beyond single-target interactions and understand the broader impact on cellular networks and pathways. mdpi.com
The application of omics to this compound could involve:
Transcriptomics: Analyzing changes in gene expression to identify which cellular pathways are activated or suppressed by the compound.
Proteomics: Studying alterations in protein levels and post-translational modifications to understand the functional output of genomic and transcriptomic changes.
Metabolomics: Measuring changes in the levels of small-molecule metabolites to reveal the compound's impact on cellular metabolism. mdpi.com For example, KEGG pathway analysis of metabolomics data can highlight alterations in specific pathways like amino acid metabolism or carbon fixation. mdpi.com
Recent studies in cancer research have demonstrated the power of multi-omics in analyzing the role of amino acid metabolism, identifying prognostic gene signatures, and understanding the tumor microenvironment. nih.gov Similar approaches could reveal the precise mechanisms of action for derivatives of Methyl 2,5-diaminopentanoate. By integrating these datasets, researchers can construct comprehensive models of how the compound influences cellular processes, identify potential biomarkers for its activity, and uncover novel therapeutic targets. nih.gov
Table 2: Overview of Omics Technologies for Mechanistic Studies
| Omics Field | Analyte | Information Provided | Potential Application for Methyl 2,5-diaminopentanoate |
|---|---|---|---|
| Genomics | DNA | Identifies genetic variations that may influence response. | Studying how genetic background affects sensitivity to the compound. mdpi.com |
| Transcriptomics | RNA | Reveals changes in gene expression levels. | Identifying genes and pathways regulated by the compound. nih.gov |
| Proteomics | Proteins | Shows changes in protein abundance and modifications. | Understanding the functional consequences of gene expression changes. nih.gov |
| Metabolomics | Metabolites | Provides a snapshot of the cell's metabolic state. | Assessing the impact on metabolic pathways, particularly amino acid metabolism. mdpi.com |
Sustainable Synthesis and Green Chemistry Approaches for Production
As research interest in this compound and its derivatives grows, the development of sustainable and environmentally friendly production methods becomes crucial. Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org
Future research in this area should focus on several key principles:
Use of Greener Reagents: A novel approach for modifying amino acids utilizes dimethyl carbonate (DMC), a more sustainable and cost-effective reagent, in an acid-assisted system, achieving high yields and selectivity. rsc.org This offers a significant improvement over more traditional, hazardous reagents.
Mild and Efficient Reaction Conditions: Methods that operate at room temperature and offer high yields are preferable. For example, the use of trimethylchlorosilane in methanol (B129727) provides a convenient and operationally simple way to produce amino acid methyl ester hydrochlorides under mild conditions. nih.govmdpi.comresearchgate.net
Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. Safe and efficient methods for synthesizing related compounds, such as N-Boc-β3-amino acid methyl esters, have been developed to avoid hazardous reagents and byproducts. nih.gov
Biocatalysis: The use of enzymes to catalyze reactions offers a highly specific and sustainable alternative to traditional chemical synthesis. Research into engineering enzymes, such as α-amino acid ester acyl transferases, has shown promise for improving the production of related compounds. nih.gov
Table 3: Green Chemistry Strategies for Synthesis
| Strategy | Example Method | Key Advantage | Reference |
|---|---|---|---|
| Sustainable Reagents | Dimethyl carbonate (DMC) and acid system | Eco-friendly, cost-effective, high efficiency. | rsc.org |
| Mild Conditions | Trimethylchlorosilane (TMSCl) in methanol at room temperature | Operational convenience, good to excellent yields, avoids harsh conditions. | mdpi.comresearchgate.net |
| Safety and Efficiency | Wittig-type reactions avoiding hazardous reagents | Safer alternative to hazardous homologation and cyanation reactions. | nih.gov |
| Biocatalysis | Use of engineered acyl transferase enzymes | High specificity, environmentally friendly, potential for improved productivity. | nih.gov |
Computational Design and Prediction of Novel Chemical and Biological Functions
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development process for new molecules. By using computer simulations, researchers can design and evaluate novel analogues of this compound in silico before committing resources to their physical synthesis and testing.
Future computational work could include:
Molecular Docking: Simulating the binding of designed analogues to the active sites of specific protein targets. This can predict binding affinity and help prioritize which compounds to synthesize. This approach has been used to investigate how derivatives interact with targets like viral neuraminidase. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues.
Molecular Dynamics (MD) Simulations: Simulating the movement of the compound and its target protein over time. This provides detailed insights into the stability of the compound-protein complex and the specific interactions that govern binding.
In Silico Screening: Using computational methods to screen vast virtual libraries of potential derivatives against biological targets, a process that is much faster and cheaper than experimental HTS. This has been applied in the screening of tetrahydroquinazolines for their potential biological activities. mdpi.com
By combining these computational approaches, researchers can rationally design novel molecules with desired chemical and biological functions, from enzyme inhibitors to unique biomaterials. This predictive power helps to streamline the research pipeline, focusing laboratory efforts on the most promising candidates and fostering a more efficient path to discovery.
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for Methyl 2,5-diaminopentanoate hydrochloride to ensure experimental reproducibility?
- Methodological Answer :
- Handling : Use nitrile or neoprene gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides, chlorates) due to incompatibility risks .
- Contamination Mitigation : Clean spills with inert absorbents (e.g., vermiculite) and decontaminate surfaces with ethanol/water mixtures .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 210–230 nm) and a C18 column, employing acetonitrile/water (0.1% TFA) gradients .
- Structural Confirmation : Combine H/C NMR (DO or DMSO-d6 solvent) and FTIR to verify amine (–NH), ester (–COOCH), and hydrochloride groups. Mass spectrometry (ESI-MS) can confirm molecular weight (theoretical: 204.1 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound?
- Methodological Answer :
- Data Gaps : Existing SDSs note insufficient toxicological data . Address this by conducting tiered assessments:
In Vitro Screening : Use MTT assays on HEK293 or HepG2 cells to determine IC values.
In Vivo Pilot Studies : Administer subacute doses (e.g., 50–200 mg/kg) in rodent models, monitoring hematological and histopathological endpoints .
- Cross-Referencing : Compare structural analogs (e.g., L-ornithine derivatives) to infer potential hazards .
Q. What experimental strategies are recommended to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies :
- pH Stability : Prepare buffers (pH 1–10), incubate samples at 37°C, and monitor degradation via HPLC at 0, 1, 2, and 4 weeks.
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds. Store aliquots at −20°C, 4°C, and 25°C, analyzing monthly for ester hydrolysis or hydrochloride dissociation .
- Light Sensitivity : Expose samples to UV (254 nm) and visible light, comparing degradation profiles using LC-MS .
Q. How can researchers optimize synthetic routes to improve yield and reduce byproducts?
- Methodological Answer :
- Route Selection : Compare esterification of 2,5-diaminopentanoic acid using methanol/HCl gas versus thionyl chloride-mediated methods. Monitor reaction progress via TLC (silica gel, ninhydrin staining) .
- Byproduct Reduction : Employ gradient recrystallization (ethanol/water) or ion-exchange chromatography to separate unreacted diamine or ester impurities .
Methodological Challenges
Q. What are the critical considerations for designing in vitro assays involving this compound, given its dual amine functionality?
- Methodological Answer :
- Buffer Compatibility : Avoid phosphate buffers (risk of precipitate formation with HCl counterions). Use HEPES or Tris buffers at physiological pH (7.4) .
- Concentration Range : Conduct dose-response curves (1–100 µM) to account for potential receptor cross-reactivity (e.g., NMDA or GABA receptors due to structural similarities to neurotransmitter analogs) .
Q. How can researchers address the lack of ecological data for this compound in environmental risk assessments?
- Methodological Answer :
- Read-Across Models : Use QSAR tools (e.g., EPI Suite) to predict biodegradability and toxicity based on amine/ester functional groups .
- Microcosm Studies : Evaluate aquatic toxicity using Daphnia magna (48-hour LC) and algal growth inhibition tests .
Data Interpretation
Q. How should conflicting reactivity data (e.g., incompatibility with oxidizers vs. no reported hazardous reactions) be reconciled?
- Methodological Answer :
- Controlled Reactivity Testing : Perform small-scale reactions with KMnO, HO, or HNO under inert atmospheres, monitoring gas evolution (e.g., CO, NO) via FTIR headspace analysis .
- Theoretical Modeling : Use computational chemistry (DFT) to predict electron density distribution and identify reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
